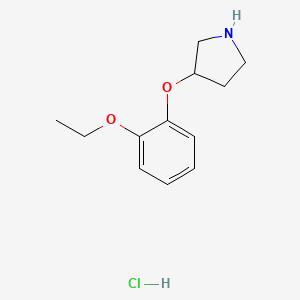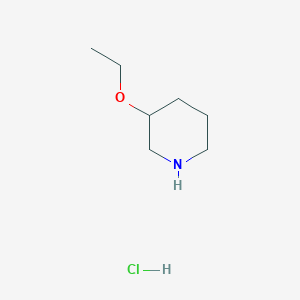
N-(3-ethynylphenyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(3-ethynylphenyl)cyclopropanecarboxamide, also known as CPP or CX-5461, is a small molecule drug. It has a molecular weight of 185.22 g/mol . The molecular formula is C12H11NO .
Molecular Structure Analysis
The molecular structure of N-(3-ethynylphenyl)cyclopropanecarboxamide consists of a cyclopropane ring attached to a carboxamide group and a phenyl ring. The phenyl ring has an ethynyl group attached to it .Physical And Chemical Properties Analysis
N-(3-ethynylphenyl)cyclopropanecarboxamide has a density of 1.2±0.1 g/cm3 and a boiling point of 384.7±25.0 °C at 760 mmHg . The flash point is 228.3±8.1 °C . The exact mass is 185.084061 .Wissenschaftliche Forschungsanwendungen
Mechanistic Aspects in Cyclization
- The cyclization of 1-(2-ethynylphenyl)-3,3-dialkyltriazenes, including structures similar to N-(3-ethynylphenyl)cyclopropanecarboxamide, reveals interesting mechanistic pathways. These cyclizations, occurring both thermally and under copper-mediated conditions, demonstrate diverse chemical behaviors such as carbene formation, pseudocoarctate pathways, and pericyclic reactions. Such studies are crucial for understanding the chemical behavior of these compounds in various conditions (Kimball, Weakley, Herges, & Haley, 2002).
Optoelectronic Applications
- Research on ethynyl-pyrene derivatives, which are structurally related to N-(3-ethynylphenyl)cyclopropanecarboxamide, highlights their potential in optoelectronic devices. These compounds exhibit tunable photoluminescence and have been utilized in robust and highly fluorescent gels, which are integral in the construction of field-effect transistors. This indicates a potential application of similar compounds in optoelectronics (Diring, Camerel, Donnio, Dintzer, Toffanin, Capelli, Muccini, & Ziessel, 2009).
Synthetic Methodologies in Organic Chemistry
- The arylation of methylene C(sp3)-H bonds in cyclopropanes, like N-(3-ethynylphenyl)cyclopropanecarboxamide, is significant for creating di- and trisubstituted cyclopropanecarboxamides with specific stereochemistry. Such methodologies are crucial for synthesizing complex organic compounds, offering pathways to novel structures with potential therapeutic and material applications (Parella, Gopalakrishnan, & Babu, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-9-4-3-5-11(8-9)13-12(14)10-6-7-10/h1,3-5,8,10H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPFVUTWWTEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)



![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)



![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)
